Rolziracetam
Overview
Description
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of pyrrolizine derivatives.
Biology: Investigated for its effects on cognitive functions in animal models.
Industry: Utilized in the development of new nootropic agents and cognitive enhancers.
Safety and Hazards
Rolziracetam should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It belongs to the racetam family of drugs, which are known to modulate central neurotransmitters, including acetylcholine and glutamate .
Mode of Action
As a member of the racetam family, it is likely to interact with central neurotransmitter systems, possibly influencing acetylcholine and glutamate . These neurotransmitters play crucial roles in cognitive functions, including memory and learning.
Biochemical Analysis
Biochemical Properties
Rolziracetam plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with neurotransmitter systems, including cholinergic, glutamatergic, and GABAergic systems . This compound enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory. It also modulates glutamate receptors, which are involved in synaptic plasticity and cognitive functions. Additionally, this compound interacts with GABA receptors, contributing to its anxiolytic effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic plasticity, which is essential for learning and memory formation . This compound influences cell signaling pathways by modulating neurotransmitter release and receptor activity. It also affects gene expression by upregulating genes involved in synaptic function and plasticity. Furthermore, this compound impacts cellular metabolism by increasing glucose uptake and utilization in neurons, thereby providing energy for enhanced cognitive functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to specific receptors and modulates their activity, leading to increased neurotransmitter release and receptor sensitivity . This compound enhances the function of acetylcholine receptors, thereby improving cholinergic transmission. It also modulates glutamate receptors, enhancing synaptic plasticity and cognitive functions. Additionally, this compound influences GABA receptors, contributing to its anxiolytic effects. These interactions result in improved cognitive performance and memory enhancement.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly . Long-term studies have shown that this compound maintains its cognitive-enhancing effects over extended periods. In in vitro studies, this compound has demonstrated sustained effects on synaptic plasticity and neurotransmitter release. In in vivo studies, it has shown long-term benefits in improving memory and cognitive functions in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances cognitive functions and memory without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and gastrointestinal disturbances. It is important to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis to form its active metabolites . These metabolites are then further processed and excreted through the kidneys. This compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. The compound also affects metabolic flux by increasing glucose uptake and utilization in neurons, providing energy for enhanced cognitive functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to reach the central nervous system . Within the brain, this compound is distributed to different regions, including the hippocampus and cortex, which are involved in learning and memory. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. It also accumulates in specific cellular compartments, contributing to its sustained effects on cognitive functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the synaptic terminals of neurons, where it modulates neurotransmitter release and receptor activity . This compound is also found in other cellular compartments, including the cytoplasm and mitochondria, where it affects cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rolziracetam involves several steps:
- The nitro group of dimethyl 4-nitropimelate is reduced by palladium-catalyzed hydrogenation to form an amino group.
- This amino group cyclizes to give a mixture of the lactam ester and its corresponding acid.
- The mixture is hydrolyzed using sodium hydroxide to convert all of the ester to the acid.
- Finally, the acid is cyclized to form this compound using acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Rolziracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various amines .
Comparison with Similar Compounds
- Piracetam
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Properties
IUPAC Name |
2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDOKQWPWZVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171444 | |
Record name | Rolziracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18356-28-0 | |
Record name | Rolziracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolziracetam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dioxopyrrolizidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rolziracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLZIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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